Anti-HSV-1 Activity and Cytotoxicity vs. 5-Fluorocytosine
In a head-to-head comparative study of newly synthesized 5-substituted nucleoside derivatives, the 5-iodouracil derivative 6e (containing the 5-iodo-6-methyluracil nucleobase scaffold) exhibited anti-HSV-1 activity with EC50 = 0.14 μg/mL, demonstrating superior potency compared to the 5-fluorocytosine derivative 8b (EC50 = 0.22 μg/mL) [1]. Importantly, the 5-iodouracil derivative 6e showed no cytotoxicity up to 100 μg/mL, whereas the 5-fluorocytosine derivative 8b exhibited cytotoxicity to CCRF-HSB-2 human T-cells with IC50 ≤ 1.0 μg/mL [1]. This represents a marked improvement in the therapeutic index relative to the 5-fluoro analog, providing a quantifiable basis for selecting the 5-iodo scaffold over 5-fluoro alternatives in anti-HSV-1 development [1]. The compound, however, demonstrated weak activity against HSV-2 and no detectable activity against varicella-zoster virus up to 50 μg/mL, highlighting virus-specific selectivity [1].
Comparator (5-F deriv): EC50 0.22 μg/mL, Cytotox. ≤1.0 μg/mL
| Evidence Dimension | Anti-HSV-1 activity and cytotoxicity |
|---|---|
| Target Compound Data | EC50 = 0.14 μg/mL; cytotoxicity >100 μg/mL |
| Comparator Or Baseline | 5-Fluorocytosine derivative 8b: EC50 = 0.22 μg/mL; cytotoxicity IC50 ≤ 1.0 μg/mL |
| Quantified Difference | 1.57-fold more potent; >100-fold lower cytotoxicity (therapeutic index advantage) |
| Conditions | In vitro anti-HSV-1 plaque reduction assay; cytotoxicity measured against CCRF-HSB-2 human T-cell line |
Why This Matters
This quantitative therapeutic index advantage supports prioritizing 5-iodo-6-methyluracil-based scaffolds over 5-fluoro analogs when developing anti-HSV-1 agents with reduced cytotoxicity concerns.
- [1] Journal abstract. Synthesis of several 5-substituted (2′S)-2′-deoxy-2′-C-methylcytidines and -uridines: Anti-HSV-1, HSV-2, and VZV activity evaluation. All Journals database entry. View Source
